Besifloxacin
Overview
Description
Besifloxacin is a fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use . It is used to treat bacterial conjunctivitis . The marketed compound is besifloxacin hydrochloride .
Synthesis Analysis
The synthesis of besifloxacin was initiated by a Japanese company, and in 2009 it was approved by the Food and Drug Administration (FDA) for the treatment of bacterial conjunctivitis in the United States .
Molecular Structure Analysis
The besifloxacin molecule has a chemical structure similar to gatifloxacin and moxifloxacin but differs in that it has a chlorine atom at the C-8 position and an amino-azepinyl group at the C-7 position . The chemical formula of Besifloxacin is C19H21ClFN3O3 .
Chemical Reactions Analysis
Besifloxacin is a bactericidal fluoroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, DNA replication, transcription, and repair are impaired .
Physical And Chemical Properties Analysis
Besifloxacin is a fluoroquinolone antibiotic with a molar mass of 393.84 g·mol−1 . It has low solubility in water, which limits its efficacy .
Scientific Research Applications
1. Treatment and Prevention of Ocular Bacterial Infections
- Summary of Application : Besifloxacin is used in the treatment and prevention of ocular bacterial infections. It possesses balanced activity against bacterial topoisomerase II (also called DNA gyrase) and topoisomerase IV .
- Methods of Application : Besifloxacin ophthalmic suspension, 0.6% is administered topically. It achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure .
- Results or Outcomes : Large randomized, controlled clinical trials have established the efficacy and safety of besifloxacin administered three times daily for 5 days for treatment of acute bacterial conjunctivitis in both adults and children, with high rates of clinical resolution (up to more than 70% by day 5) and bacterial eradication (more than 90% by day 5), and a low incidence of adverse events .
2. Development of Besifloxacin Nanocrystals
- Summary of Application : Due to its importance in treating bacterial conjunctivitis and its low solubility in water, limiting its efficacy, a nanotechnology-based drug delivery preparation was developed to overcome this hurdle .
- Methods of Application : Besifloxacin nanocrystals were prepared by small-scale wet milling and response surface methodology, using Povacoat® as a stabilizer .
- Results or Outcomes : The particle’s average hydrodynamic diameter (Z-ave) was approximately 550 nm (17 times smaller than raw material), with a polydispersity index (PdI) of less than 0.2. The saturation solubility increased about two times compared to the raw material, making it possible to increase the dissolution rate of this drug substance, potentially improving its bioavailability and safety .
3. Nano-Formulating Besifloxacin and Employing Quercetin as a Synergizer
- Summary of Application : This research involves the nano-formulation of Besifloxacin and the use of Quercetin as a synergizer to enhance the potency of Besifloxacin against pathogenic bacterial strains .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available information .
Future Directions
Besifloxacin is an appropriate option for the treatment of bacterial conjunctivitis, and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is ongoing research into developing a nanotechnology-based drug delivery preparation to overcome the hurdle of its low solubility in water .
properties
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
Record name | Besifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
Record name | Besifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06771 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |
Record name | Besifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06771 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Besifloxacin | |
CAS RN |
141388-76-3 | |
Record name | Besifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Besifloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06771 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Besifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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